

Application Note: Quantitative Analysis of Methyl Dihydrojasmonate using Gas Chromatography-Mass Spectrometry

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Compound of Interest		
Compound Name:	Methyl dihydrojasmonate	
Cat. No.:	B183056	Get Quote

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Abstract

This application note provides a detailed protocol for the quantitative analysis of **Methyl dihydrojasmonate** (MDHJ) in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). MDHJ is a widely used fragrance ingredient in cosmetics and a synthetic derivative of jasmonates, which have shown potential in anticancer research.[1] Accurate and reliable quantification of MDHJ is crucial for quality control, formulation development, and research purposes. The described method, employing liquid-liquid extraction for sample preparation and a validated GC-MS method, offers high sensitivity and selectivity for the determination of MDHJ.

Introduction

Methyl dihydrojasmonate is a synthetic compound known for its pleasant jasmine-like floral and fruity aroma, making it a common ingredient in cosmetic and fragrance products.[2] Beyond its use in perfumery, MDHJ is also investigated for its potential therapeutic properties. Gas chromatography coupled with mass spectrometry (GC-MS) is an ideal analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like MDHJ in complex matrices.[2] This method provides the necessary sensitivity and selectivity



for accurate measurements, which are essential for regulatory compliance and research and development.[2]

Experimental Protocols Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is suitable for the extraction of **Methyl dihydrojasmonate** from cosmetic creams, lotions, and similar oil-in-water emulsions.

Materials:

- Cosmetic sample containing Methyl dihydrojasmonate
- Methyl tert-butyl ether (MTBE), HPLC grade
- Anhydrous sodium sulfate
- Vortex mixer
- Centrifuge
- 15 mL glass centrifuge tubes
- 0.45 μm PTFE syringe filters
- 2 mL GC vials

Procedure:

- Accurately weigh 1.0 g of the cosmetic sample into a 15 mL glass centrifuge tube.
- Add 5.0 mL of MTBE to the tube.[2]
- Vortex the mixture vigorously for 2 minutes to ensure thorough extraction of MDHJ into the organic solvent.[2]
- Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic layer from the sample matrix.[2]



- Carefully transfer the supernatant (MTBE layer) to a clean glass tube.[2]
- Add a small amount of anhydrous sodium sulfate to the collected supernatant to remove any residual water.[2]
- Filter the dried extract through a 0.45 μm PTFE syringe filter directly into a 2 mL GC vial.[2]
- The sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following instrumental parameters can be used for the analysis of **Methyl dihydrojasmonate**.



Parameter	Setting
Gas Chromatograph	Shimadzu GC 17A or equivalent
Mass Spectrometer	Shimadzu GCMS-QP5050A or equivalent
Column	DB-1 capillary column (30 m x 0.25 mm; 0.1 μ m film thickness)
Injector Temperature	280 °C
Injection Mode	Split (20:1)
Injection Volume	1 μL
Carrier Gas	Helium
Flow Rate	1 mL/min
Oven Program	Initial temperature of 100 °C held for 3 minutes, then ramped at 2 °C/min to 180 °C, and finally at 5 °C/min to 300 °C.
GC-MS Interface Temp	300 °C
Ionization Mode	Electron Impact (EI)
Electron Energy	70 eV
Mass Range	40-500 m/z
Solvent Delay	3 minutes

Quantitative Analysis

For quantitative analysis, a calibration curve should be prepared using standard solutions of **Methyl dihydrojasmonate** in a suitable solvent (e.g., MTBE) at concentrations ranging from 0.1 to 1 mg/mL. The peak area of a characteristic ion is plotted against the concentration.

Data Presentation

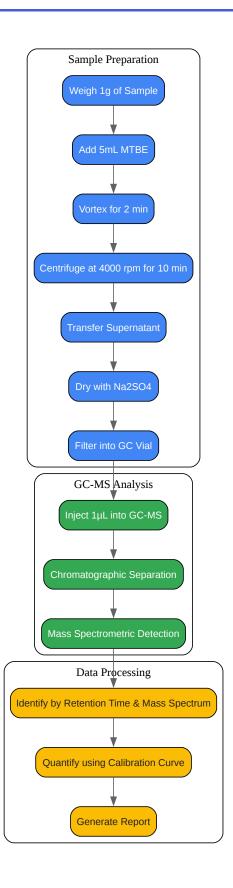
The identification of **Methyl dihydrojasmonate** is confirmed by its retention time and mass spectrum. The key quantitative data are summarized below.



Parameter	Value
Retention Time	~16.7 minutes
Correlation Coefficient (r²)	0.991
Characteristic Ions (m/z)	83 (Base Peak), 156, 153, 41, 18
Linearity Range	0.1 - 1 mg/mL
Limit of Detection (LOD)	0.257 ng/mL (for methyl jasmonates)
Limit of Quantitation (LOQ)	0.856 ng/mL (for methyl jasmonates)

Mandatory Visualizations

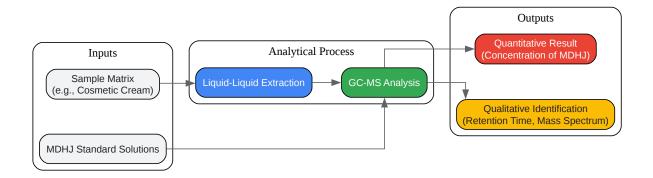




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Caption: Workflow for the GC-MS analysis of **Methyl dihydrojasmonate**.





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Caption: Logical relationships in the quantitative analysis of MDHJ.

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References

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